1,2,3-Propanetriyl tris(mercaptoacetate)
Description
Contextualization of 1,2,3-Propanetriyl tris(mercaptoacetate) within Polythiol Chemistry
1,2,3-Propanetriyl tris(mercaptoacetate), also known as Glyceryl thioglycolate, is a key example of a tri-functional thiol. Its structure is based on a central glycerol (B35011) backbone, with each of the three hydroxyl groups esterified with mercaptoacetic acid. This configuration yields a molecule with three reactive thiol groups, positioning it as a significant cross-linking agent and monomer in polymer synthesis.
Several chemical databases provide key information on this compound, though some discrepancies in CAS numbers exist across different suppliers. The compound is often listed with CAS numbers 14974-53-9 and 10193-96-1, the latter of which is also associated with the structurally similar Trimethylolpropane (B17298) tris(2-mercaptoacetate). chemnet.comchemwhat.comalfa-chemistry.comcymitquimica.com
Below is a table summarizing the key properties of 1,2,3-Propanetriyl tris(mercaptoacetate).
| Property | Value |
| Synonyms | Glyceryl thioglycolate, Glyceryl mercaptoacetate (B1236969), Propane-1,2,3-triyl tris(sulfanylacetate) chemnet.comchemwhat.com |
| CAS Number | 14974-53-9 chemnet.comchemwhat.com |
| Molecular Formula | C₉H₁₄O₆S₃ chemnet.comchemwhat.com |
| Molecular Weight | 314.4 g/mol chemwhat.com |
| Appearance | Colorless to yellow liquid |
| Density | 1.366 g/cm³ chemnet.com |
| Boiling Point | 368.2°C at 760 mmHg chemnet.com |
| Flash Point | 245°C chemnet.com |
| Refractive Index | 1.544 chemnet.com |
Evolution of Research on Tri-functional Thiol Compounds
Research into tri-functional thiol compounds has evolved significantly, driven by the demands of modern materials science. A pivotal development in this area is the utilization of thiol-ene chemistry, a type of click reaction that involves the addition of a thiol to an alkene. This reaction is highly efficient and can be initiated by light (photopolymerization), making it a cornerstone of advanced manufacturing processes like 3D printing. acs.org
Early research laid the groundwork for understanding the reactivity of thiols. More recent studies have focused on harnessing this reactivity to create materials with precisely controlled properties. For instance, research has demonstrated that the incorporation of tri-functional thiols into polymer networks can lead to the formation of semicrystalline structures, which are crucial for enhancing the thermomechanical properties of materials. acs.org The dynamic nature of the disulfide bonds that can be formed from thiol groups has also been a major area of investigation, leading to the development of self-healing and stimulus-responsive materials. nih.gov
Fundamental Roles of Thiols in Modern Polymer and Materials Synthesis
The fundamental role of thiols, and particularly tri-functional thiols like 1,2,3-Propanetriyl tris(mercaptoacetate), in modern synthesis is multifaceted. Their primary function is as cross-linking agents, which create networks between polymer chains, thereby enhancing the mechanical strength and thermal stability of the resulting material. cymitquimica.com
In the context of thiol-ene photopolymerization, these compounds are indispensable. This process is used to create a wide range of materials, including protective coatings, biomaterials, and adhesives. acs.org The efficiency of the thiol-ene reaction allows for rapid curing times and the formation of homogeneous polymer networks. Research into dental restorative materials has explored methacrylate-thiol-ene formulations, where increasing the thiol content can lead to reduced polymerization shrinkage stress, a critical factor for dental applications. nih.gov
Furthermore, the thiol groups can be chemically modified post-polymerization, allowing for the surface functionalization of materials. This is particularly useful in the development of sensors and in the field of bioinorganic chemistry, where the strong affinity of sulfur for metals like gold is exploited. creative-proteomics.com The versatility of thiols also extends to their use in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in catalysis, sensing, and gas storage. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-bis[(2-sulfanylacetyl)oxy]propyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6S3/c10-7(3-16)13-1-6(15-9(12)5-18)2-14-8(11)4-17/h6,16-18H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKAJYQVWVOVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC(=O)CS)OC(=O)CS)OC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164375 | |
| Record name | 1,2,3-Propanetriyl tris(mercaptoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14974-53-9 | |
| Record name | Glyceryl thioglycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14974-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Propanetriyl tris(mercaptoacetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriyl tris(mercaptoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-propanetriyl tris(mercaptoacetate) | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1,2,3 Propanetriyl Tris Mercaptoacetate and Analogous Systems
Direct Esterification Routes for 1,2,3-Propanetriyl tris(mercaptoacetate)
The primary and most straightforward method for synthesizing 1,2,3-Propanetriyl tris(mercaptoacetate) is the direct esterification of glycerol (B35011) with thioglycolic acid. This reaction is a classic example of Fischer-Speier esterification, adapted for a polyol and a mercapto-functionalized carboxylic acid.
The reaction involves heating glycerol with a stoichiometric excess of thioglycolic acid in the presence of an acid catalyst. To drive the reversible reaction toward the product, the water formed as a byproduct is continuously removed, typically through azeotropic distillation using a suitable solvent like toluene (B28343) or cyclohexane (B81311). google.comgoogle.com
Key parameters influencing the reaction include:
Catalyst: Strong acids such as p-toluenesulfonic acid (p-TSA), sulfuric acid, or acidic ion-exchange resins are commonly used to protonate the carbonyl oxygen of the thioglycolic acid, rendering it more electrophilic for attack by the hydroxyl groups of glycerol. google.com
Reactant Ratio: The molar ratio of thioglycolic acid to glycerol is a critical factor. A significant excess of the acid is often used to ensure complete esterification of all three hydroxyl groups on the glycerol backbone.
Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the azeotroping solvent, for several hours to ensure completion. google.com
While highly effective for producing the trisubstituted ester, this method can sometimes lead to a mixture of mono-, di-, and tri-esters, requiring purification steps to isolate the desired 1,2,3-Propanetriyl tris(mercaptoacetate).
Controlled Synthesis of Polyfunctional Mercaptoacetate (B1236969) Esters
Achieving a controlled synthesis to selectively produce mono- or di-esters of glycerol with mercaptoacetic acid, or to construct more complex polyfunctional systems, requires more refined strategies than direct esterification.
One effective method involves the use of protecting groups . For instance, the thiol group of mercaptoacetic acid can be temporarily protected, allowing the esterification to proceed without side reactions involving the sulfur atom. Following the esterification, the protecting group is removed to yield the final product. A common protecting group for thiols is the S-Mmt (4-methoxytrityl) group, which can be attached to the mercapto acid before reacting it with a polyol via methods like Steglich esterification. nih.gov This approach provides excellent control over the final structure.
Another strategy lies in post-polymerization modification . In this approach, a polymer with reactive side chains, such as those containing activated esters (e.g., N-hydroxysuccinimide esters), is first synthesized. nih.gov This activated polymer is then reacted with an amino-functionalized mercaptoacetate derivative. This method is particularly useful for creating a library of polymers with varying degrees of thiol functionality without altering the polymer's core parameters like molecular weight. nih.gov
The table below outlines a conceptual comparison of these control strategies.
| Synthesis Strategy | Description | Key Advantage | Common Reagents |
| Stoichiometric Control | Adjusting the molar ratio of glycerol to thioglycolic acid in a direct esterification. | Simplicity and cost-effectiveness. | Glycerol, Thioglycolic Acid, p-TSA |
| Protecting Group Chemistry | Temporarily blocking the thiol group to prevent side reactions during esterification. | High selectivity and purity of the desired product. | S-Mmt-mercaptoacetic acid, DIC, DMAP |
| Post-Polymerization Modification | Functionalizing a pre-formed polymer with mercaptoacetate moieties. | Precise control over the density of functional groups on a polymer backbone. | Polymers with activated esters, Amino-functionalized thiols |
Preparative Strategies for Structurally Related Polythiols (e.g., Trimethylolpropane (B17298) Tris(mercaptopropionate))
The synthesis of Trimethylolpropane Tris(3-mercaptopropionate), an analogue to 1,2,3-Propanetriyl tris(mercaptoacetate), is well-documented and provides a clear model for polythiol preparation. The most common method is the direct esterification of trimethylolpropane (TMP) with 3-mercaptopropionic acid (3-MPA). researchgate.netglobethesis.com
The process generally involves charging a reactor with trimethylolpropane, 3-mercaptopropionic acid, a catalyst (typically p-toluenesulfonic acid), and a solvent such as cyclohexane for azeotropic water removal. google.com The mixture is heated under reflux until the theoretical amount of water is collected. google.com The product is then purified through a series of washes to remove the acid catalyst and any unreacted starting materials, followed by drying and filtration.
Detailed findings from various studies on the synthesis of Trimethylolpropane Tris(3-mercaptopropionate) are summarized below.
| Parameter | Condition 1 google.com | Condition 2 globethesis.com |
| Polyol | Trimethylolpropane (TMP) | Trimethylolpropane (TMP) |
| Mercapto Acid | 3-Mercaptopropionic Acid | 3-Mercaptopropionic Acid |
| Molar Ratio (Polyol:Acid) | 1 : 2.57 | 1 : 3.6 |
| Catalyst | p-Toluenesulfonic Acid | p-Toluenesulfonic Acid (2.5 wt%) |
| Solvent | Cyclohexane | Not specified (Vacuum extraction) |
| Temperature | 75-85°C (Oil Bath), 78-79°C (Internal) | 80°C |
| Reaction Time | 1.5 - 2.5 hours | 3.5 hours |
| Outcome | High-purity product after workup. | Final liquid phase content of ~86.45%. |
This esterification reaction is highly efficient and serves as a key industrial method for producing polythiols used as crosslinking agents in coatings, adhesives, and sealants.
Green Chemistry Approaches in Thiol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of thiols and polythiols to reduce environmental impact and improve safety. These approaches focus on using sustainable resources, minimizing waste, and employing milder reaction conditions.
One promising green strategy is the use of photocatalysis . For example, a photocatalytic oxidative radical addition has been developed for the synthesis of α-keton thiol esters from thioic acid and an alkene. acs.org This method utilizes an inexpensive organic photocatalyst, visible light as a sustainable energy source, oxygen as a green oxidant, and an environmentally benign solvent, with water as the only byproduct. acs.org Similarly, photochemical thiol-ene "click" chemistry provides a one-step, high-yield route to highly functional polyols from commercially available mercaptopropionates and allyl compounds under UV irradiation. westmont.edu
Another area of focus is the development of catalytic systems that are recyclable and operate under benign conditions . Research has demonstrated the oxidative polymerization of dithiols using a synergistic system of air, dilute hydrogen peroxide, and a recyclable triethylamine (B128534) catalyst. acs.orgresearchgate.net This method avoids harsh reagents and allows for the recovery and reuse of the catalyst.
Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. Glycerol, a co-product of biodiesel production, is an abundant and low-cost renewable starting material for the synthesis of 1,2,3-Propanetriyl tris(mercaptoacetate) and other valuable chemicals. nih.govmdpi.com Synthesizing polymers from renewable resources like glycerol and citric acid is considered an eco-friendly approach to creating biodegradable materials. youtube.com These green polymers highlight a shift towards more sustainable chemical production.
Elucidation of Reaction Mechanisms Involving 1,2,3 Propanetriyl Tris Mercaptoacetate
Radical-Mediated Thiol-Ene Click Chemistry Mechanisms
The fundamental propagation cycle involves two key steps:
Propagation: A thiyl radical (RS•) adds across the double bond of an ene, forming a carbon-centered radical intermediate. wikipedia.org
Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step is crucial as it yields the final thioether product and regenerates a thiyl radical, which can then participate in another propagation step, continuing the cycle. wikipedia.org
This chain-transfer mechanism leads to the formation of homogeneous polymer networks and is advantageous because it can proceed rapidly under ambient conditions. wikipedia.orgresearchgate.net
Photoinitiated Thiol-Ene Reactions
Photoinitiation is the most common method for triggering radical thiol-ene reactions due to its spatial and temporal control. researchgate.netresearchgate.net The process is typically initiated by exposing a formulation containing the thiol, the ene, and a photoinitiator to UV light. westmont.edu
The mechanism unfolds as follows:
Initiation I: Upon absorption of UV radiation, the photoinitiator molecule undergoes cleavage to generate highly reactive free radicals. researchgate.netresearchgate.net
Initiation II: These primary radicals abstract a hydrogen atom from the S-H group of 1,2,3-Propanetriyl tris(mercaptoacetate), forming a stable thiyl radical (RS•). researchgate.net This step is highly efficient, particularly with mercaptoacetate (B1236969) and mercaptopropionate thiols. nih.gov
Propagation and Chain Transfer: The thiyl radical then engages in the propagation and chain-transfer cycle as described previously, rapidly building the polymer network. researchgate.net
Photoinitiators are generally classified into two types:
Type I Photoinitiators: These undergo unimolecular bond cleavage upon UV absorption to form free radicals. polymerinnovationblog.com A common example used in thiol-ene systems is 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). nih.govdergipark.org.tr
Type II Photoinitiators: These require a co-initiator (synergist), typically an amine, to generate radicals via an intermolecular hydrogen abstraction process after being excited by UV light. polymerinnovationblog.com Benzophenone is a classic example of a Type II photoinitiator. polymerinnovationblog.comnih.gov
The reaction can proceed to quantitative yields in a short time, making it a highly efficient "click" process. westmont.edu The regioselectivity is governed by the formation of the more stable carbon-centered radical intermediate. nih.gov
Thermally Initiated Thiol-Ene Reactions
Thiol-ene reactions can also be initiated by heat, typically through the decomposition of a thermal initiator. wikipedia.orgresearchgate.net Azobisisobutyronitrile (AIBN) is a frequently used thermal initiator for these systems. researchgate.netnih.gov
The mechanism is analogous to photoinitiation but is triggered by thermal energy:
Initiation: The reaction mixture is heated to a temperature sufficient to cause the homolytic decomposition of the AIBN initiator. This generates two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. dergipark.org.tr
Hydrogen Abstraction: The 2-cyano-2-propyl radical abstracts a hydrogen atom from a thiol group on the 1,2,3-Propanetriyl tris(mercaptoacetate) molecule, creating a thiyl radical. dergipark.org.tr
Propagation and Chain Transfer: The resulting thiyl radical initiates the same propagation and chain-transfer sequence seen in photoinitiated systems, leading to the formation of the crosslinked polymer network. wikipedia.org
While effective, thermal initiation can be less efficient than photoinitiation, as the initiator radicals may participate in undesirable side reactions, such as direct addition to the ene monomer (homopolymerization), which competes with the intended thiol-ene pathway. dergipark.org.trresearchgate.net
Influence of Initiator Type on Thiol-Ene Efficiency
The choice of initiator is critical as it directly influences the efficiency and outcome of the thiol-ene polymerization. The primary measure of efficiency is the competition between the desired hydrogen abstraction from the thiol and the undesired side reaction of the initiator radical adding directly to the ene monomer. dergipark.org.tr
Theoretical and experimental studies have shown that photoinitiators like DMPA are generally more suitable for producing homogeneous thiol-ene products than thermal initiators like AIBN . dergipark.org.trresearchgate.net
With AIBN (Thermal Initiator): The 2-cyano-2-propyl radical generated from AIBN can react in two competing ways: it can abstract a hydrogen from the thiol (the desired path) or it can add to the ene monomer (an undesired side reaction that initiates homopolymerization). dergipark.org.trresearchgate.net The rates of these two reactions can be comparable, leading to a heterogeneous product that is a mix of thiol-ene linkages and homopolymer chains. dergipark.org.tr
With DMPA (Photoinitiator): The benzoyl and methyl radicals generated from DMPA exhibit a much stronger preference for hydrogen abstraction from the thiol. dergipark.org.tr The rate of hydrogen abstraction is significantly faster than the rate of addition to the ene. This high selectivity minimizes homopolymerization and ensures that the reaction proceeds almost exclusively via the step-growth thiol-ene mechanism, resulting in a more uniform network structure. dergipark.org.trresearchgate.net
The initiator concentration also plays a role; studies have shown that an optimal concentration exists to achieve maximum conversion, with one study finding 3% (w/w) to be optimal under specific conditions. researchgate.net
| Initiator | Initiation Method | Generated Radicals | Primary Reaction Pathway | Potential for Side Reactions (Homopolymerization) | Resulting Product Homogeneity |
|---|---|---|---|---|---|
| AIBN (Azobisisobutyronitrile) | Thermal | 2-cyano-2-propyl radical | Hydrogen abstraction and direct addition to ene are competitive | High | Low (Heterogeneous) |
| DMPA (2,2-dimethoxy-2-phenylacetophenone) | Photochemical (UV) | Benzoyl radical, Methyl radical | Hydrogen abstraction from thiol is strongly favored | Low | High (Homogeneous) |
Anionic and Cationic Thiol-Ene Click Chemistry Mechanisms
While radical-mediated pathways are dominant, thiol-ene additions can also proceed through ionic mechanisms, although they are less commonly employed for compounds like 1,2,3-Propanetriyl tris(mercaptoacetate).
Anionic Mechanism (Thiol-Michael Addition): This reaction is typically initiated by a base or a nucleophile. rsc.org The mechanism involves:
Deprotonation of the thiol by a base to form a highly nucleophilic thiolate anion (RS⁻).
The thiolate anion attacks an electron-deficient alkene (such as an acrylate (B77674) or maleimide) in a conjugate addition, forming a carbanion intermediate.
Protonation of the carbanion by the conjugate acid of the base (or another proton source) yields the final thioether product.
This mechanism is highly efficient for specific monomer pairs but requires an activated, electron-poor ene, which is different from the typically electron-rich enes used in radical reactions. rsc.org
Cationic Mechanism: Cationic thiol-ene reactions are the least common. They can be catalyzed by strong Lewis acids. nih.gov For example, the hydrothiolation of certain alkenes has been shown to occur in the presence of scandium triflate. However, these reactions often result in Markovnikov addition, in contrast to the anti-Markovnikov product of the radical pathway. This pathway is not widely used in organosilicon chemistry and is not a primary route for typical thiol-ene polymerizations. nih.gov
Thiol-Yne Click Polymerization Mechanisms
The thiol-yne reaction is an analogue of the thiol-ene reaction that involves the addition of a thiol to an alkyne ('yne'). nih.gov This reaction is particularly valuable because each alkyne functional group can react sequentially with two thiol molecules, leading to highly crosslinked networks or complex molecular architectures like dendrimers. rsc.org
Free-Radical Thiol-Yne Processes
The free-radical thiol-yne reaction proceeds via a mechanism similar to the thiol-ene process and can be initiated by photo or thermal means. rsc.org The key distinction is the two-stage addition to the triple bond.
The mechanism involves a sequence of two propagation/chain-transfer steps:
First Addition: A thiyl radical adds to one of the carbons of the alkyne triple bond, forming a vinyl sulfide (B99878) radical. This radical then abstracts a hydrogen from another thiol molecule, yielding a vinyl sulfide adduct and regenerating a thiyl radical.
Second Addition: The newly formed vinyl sulfide is itself an 'ene' and can readily undergo a subsequent radical thiol-ene addition. A second thiyl radical adds to the vinyl sulfide, and the resulting carbon-centered radical completes the sequence by abstracting a hydrogen from a third thiol molecule.
This dual-addition process effectively makes a trifunctional thiol like 1,2,3-Propanetriyl tris(mercaptoacetate) act as a hexafunctional crosslinker when reacted with a difunctional alkyne. This chemistry has been successfully used in the iterative synthesis of glycerol (B35011) dendrimers, demonstrating its robustness and efficiency. rsc.org
Amine-Mediated Thiol-Yne Mechanisms
The amine-mediated thiol-yne reaction is a type of click chemistry that involves the addition of a thiol to a carbon-carbon triple bond (alkyne), facilitated by a base, typically an amine. In the context of 1,2,3-Propanetriyl tris(mercaptoacetate), its three thiol groups can react with alkynes, leading to the formation of a crosslinked polymer network.
The mechanism proceeds through the following steps:
Thiolate Anion Formation: An amine base deprotonates the thiol group (R-SH) of the mercaptoacetate moiety to form a highly nucleophilic thiolate anion (R-S⁻).
Nucleophilic Attack: The thiolate anion attacks one of the carbons of the alkyne's triple bond.
Protonation: The resulting vinyl anion is then protonated by the protonated amine, regenerating the amine catalyst and forming a vinyl sulfide.
Second Addition (Anti-Markovnikov): A second thiol molecule can then add to the vinyl sulfide. This subsequent reaction typically follows an anti-Markovnikov addition pattern.
The trifunctional nature of 1,2,3-Propanetriyl tris(mercaptoacetate) allows for the rapid formation of a three-dimensional network structure when reacted with di- or multifunctional alkynes.
Transition-Metal Catalyzed Thiol-Yne Mechanisms
Transition-metal catalysis offers an alternative pathway for the thiol-yne reaction, often providing different regioselectivity compared to the amine-mediated route. While specific research on 1,2,3-Propanetriyl tris(mercaptoacetate) in this context is limited, the general mechanism can be inferred.
Commonly used catalysts include complexes of rhodium, ruthenium, and palladium. The catalytic cycle typically involves:
Oxidative Addition: The metal center oxidatively adds to the S-H bond of the mercaptoacetate group, forming a metal-hydride-thiolate intermediate.
Alkyne Insertion: The alkyne coordinates to the metal center and subsequently inserts into the metal-hydride or metal-thiolate bond.
Reductive Elimination: The final product, a vinyl sulfide, is formed through reductive elimination, regenerating the active catalyst.
This catalyzed reaction can offer greater control over the stereochemistry and regiochemistry of the addition, which is a significant advantage in the synthesis of well-defined polymer architectures.
Controlled Radical Polymerization (CRP) Mechanisms
1,2,3-Propanetriyl tris(mercaptoacetate) can also function as a key component in controlled radical polymerization (CRP) techniques, which are methods used to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net
Atom Transfer Radical Polymerization (ATRP) with Thiol-Based Initiators/Chain Transfer Agents
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that relies on a reversible activation and deactivation process of growing polymer chains, typically mediated by a transition metal complex. wikipedia.orgcmu.edu While alkyl halides are the most common initiators, thiol-containing compounds can be adapted for use in ATRP systems. wikipedia.orgcmu.edu
The general mechanism for ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst in a lower oxidation state. wikipedia.orgyoutube.com This establishes an equilibrium between active (radical) and dormant species, allowing for controlled chain growth. wikipedia.orgcmu.edu The use of a multifunctional initiator, such as one derived from 1,2,3-propanetriyl tris(mercaptoacetate), can lead to the formation of star-shaped polymers. youtube.com
| ATRP Component | Function | Example |
| Initiator | Source of the initial radical and the transferable atom. | Alkyl Halide |
| Catalyst | Reversibly activates and deactivates the growing polymer chain. | Copper(I) complex with a ligand |
| Ligand | Solubilizes the transition metal salt and adjusts its reactivity. | Bipyridine, PMDETA wikipedia.org |
| Monomer | The repeating unit of the polymer. | Styrene, Acrylates, Methacrylates google.com |
The trifunctional nature of 1,2,3-propanetriyl tris(mercaptoacetate) allows it to potentially act as a chain transfer agent, where the thiol groups can react with propagating radicals, or as a multifunctional initiator after conversion of the thiol groups to ATRP-initiating sites.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another major CRP technique that offers excellent control over polymer architecture. researchgate.netnih.gov This method employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. rsc.org
The core of the RAFT mechanism is a series of reversible addition-fragmentation steps:
Initiation: A standard radical initiator generates propagating radicals.
Reversible Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming a radical intermediate. This intermediate can then fragment, releasing either the initial propagating radical or a new radical that can initiate further polymerization. This process establishes an equilibrium between active and dormant polymer chains.
Reinitiation: The expelled radical adds to the monomer, starting a new polymer chain.
Main Equilibrium: A rapid equilibrium is established where the growing polymer chains are reversibly transferred between active and dormant states via the RAFT agent.
Thiols like 1,2,3-Propanetriyl tris(mercaptoacetate) can be converted into multifunctional RAFT agents. By reacting the thiol groups with a suitable precursor, a trithiocarbonate (B1256668) RAFT agent can be synthesized, enabling the growth of three polymer chains from a single core molecule, resulting in a star-shaped polymer.
| RAFT Polymerization Step | Description |
| Initiation | Radicals are generated by a conventional initiator. |
| Chain Transfer | Propagating radical adds to the RAFT agent. |
| Fragmentation | The intermediate fragments, releasing a new radical. |
| Re-initiation & Propagation | The new radical initiates monomer polymerization. |
| Main Equilibrium | Rapid exchange between active and dormant chains. |
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain. wikipedia.orgcsiropedia.csiro.au This reversible capping prevents termination reactions and allows for controlled polymer growth. wikipedia.orgslideshare.net
The fundamental principle of NMP involves the reversible homolytic cleavage of a C-O bond in an alkoxyamine. wikipedia.orgcsiropedia.csiro.au At polymerization temperature, this bond breaks, generating a propagating radical and a persistent nitroxide radical. wikipedia.org The propagating radical can add a few monomer units before being recaptured by the nitroxide, reforming the dormant alkoxyamine. slideshare.net This process, known as the persistent radical effect, maintains a low concentration of active radicals, thus minimizing bimolecular termination. wikipedia.org
While direct initiation from a thiol like 1,2,3-Propanetriyl tris(mercaptoacetate) is not standard in NMP, it could be functionalized to create a multifunctional NMP initiator. This would involve converting the thiol groups into moieties capable of generating the initial propagating radicals that are then controlled by the nitroxide.
Nucleophilic Addition Reactions of Mercaptoacetate Moieties
The mercaptoacetate groups of 1,2,3-Propanetriyl tris(mercaptoacetate) are potent nucleophiles, particularly when deprotonated to the thiolate form. This nucleophilicity allows them to participate in a variety of addition reactions.
A prime example is the Michael addition, or conjugate addition, of the thiol to α,β-unsaturated carbonyl compounds. In this reaction, the thiolate anion adds to the β-carbon of an activated alkene (e.g., an acrylate or a maleimide). This reaction is highly efficient and proceeds under mild conditions, often without the need for a catalyst, although a weak base is typically used to generate the thiolate.
Given that 1,2,3-Propanetriyl tris(mercaptoacetate) possesses three mercaptoacetate groups, it can readily react with di- or multifunctional Michael acceptors to form crosslinked networks. This thiol-Michael addition chemistry is widely used in the formation of hydrogels, adhesives, and coatings due to its rapid reaction rates and high yields.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgmasterorganicchemistry.comopenstax.org The thiol groups of 1,2,3-Propanetriyl tris(mercaptoacetate) can act as potent nucleophiles in this reaction.
General Mechanism:
The reaction is typically initiated by a base, which deprotonates the thiol group (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). masterorganicchemistry.com This thiolate then attacks the β-carbon of the α,β-unsaturated acceptor, leading to the formation of a new carbon-sulfur bond and an enolate intermediate. Subsequent protonation of the enolate yields the final 1,4-adduct. masterorganicchemistry.comopenstax.org
Role of 1,2,3-Propanetriyl tris(mercaptoacetate) as a Michael Donor:
As a trifunctional thiol, 1,2,3-Propanetriyl tris(mercaptoacetate) can participate in multiple Michael additions, making it a valuable crosslinking agent in polymer synthesis. The general reactivity pattern involves the following steps:
Deprotonation: In the presence of a suitable base (e.g., an amine or an alkoxide), the thiol groups of the molecule are deprotonated to form the corresponding tris-thiolate.
Nucleophilic Attack: Each thiolate anion can independently attack the β-carbon of a Michael acceptor.
Protonation: The resulting enolate intermediates are protonated by a proton source in the reaction mixture, such as the conjugate acid of the base catalyst or a protic solvent, to give the final product.
The trifunctional nature of this molecule allows for the formation of a three-dimensional network when reacted with di- or poly-functional Michael acceptors. This is a key principle in the formation of certain types of polymers and hydrogels. A related compound, poly(glycerol itaconate), has been shown to undergo crosslinking via the aza-Michael reaction, highlighting the utility of glycerol-based structures in forming crosslinked materials. nih.gov
Factors Influencing the Reaction:
Several factors can influence the rate and outcome of the Michael addition involving 1,2,3-Propanetriyl tris(mercaptoacetate):
Nature of the Michael Acceptor: The reactivity of the α,β-unsaturated compound plays a crucial role. Electron-withdrawing groups on the acceptor enhance its electrophilicity and facilitate the reaction. wikipedia.org
Solvent: The polarity and protic nature of the solvent can influence the stability of the intermediates and the reaction pathway.
| Michael Acceptor Type | Expected Product Structure |
| α,β-Unsaturated Ketone | 1,5-Dicarbonyl compound with a thioether linkage |
| α,β-Unsaturated Ester | Ester with a β-thioether substituent |
| α,β-Unsaturated Nitrile | Nitrile with a β-thioether substituent |
This table presents the expected product classes based on the general mechanism of the Michael addition.
Reactions with Carbonyls and Imines (e.g., Mercaptoacetic Acid Analogues)
The mercaptoacetic acid moieties within 1,2,3-Propanetriyl tris(mercaptoacetate) suggest reactivity patterns analogous to mercaptoacetic acid itself, particularly in reactions with carbonyls and imines.
Reactions with Carbonyls (Aldehydes and Ketones):
Thiols can react with aldehydes and ketones to form hemithioacetals and thioacetals. Given that 1,2,3-Propanetriyl tris(mercaptoacetate) has three thiol groups, it can react with three equivalents of a carbonyl compound.
General Mechanism:
The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A thiol group then acts as a nucleophile, attacking the carbonyl carbon. Subsequent loss of water leads to the formation of a thioacetal.
Reactions with Imines:
The addition of thiols to the carbon-nitrogen double bond of imines is a well-established reaction. A notable example is the mercaptoacetic acid locking imine (MALI) reaction, which is considered a type of "click" reaction due to its high efficiency and mild reaction conditions. researchgate.netrsc.org This reaction proceeds smoothly without a catalyst and produces water as the only byproduct. researchgate.netrsc.org
Mechanism of the Mercaptoacetic Acid Locking Imine (MALI) Reaction:
Drawing an analogy from mercaptoacetic acid, the reaction of 1,2,3-Propanetriyl tris(mercaptoacetate) with an imine would likely proceed as follows:
Nucleophilic Attack: The thiol group adds across the C=N double bond of the imine. The sulfur atom bonds to the carbon, and the hydrogen atom bonds to the nitrogen.
Intramolecular Cyclization: The carboxyl group (or in this case, the ester group) is positioned to undergo an intramolecular cyclization with the newly formed secondary amine, "locking" the structure. However, with the ester functionality in 1,2,3-propanetriyl tris(mercaptoacetate), this intramolecular cyclization to form a stable thiazolidinone ring, as seen with mercaptoacetic acid, would not occur in the same manner. Instead, the initial adduct would be the primary product.
The ability of N-functionalized hydroxylamine (B1172632) reagents to act as stable precursors that generate imines in situ for nucleophilic addition reactions has been demonstrated, providing a versatile route to C-C and C-X bond formation. nih.gov
| Reactant | Functional Group | Potential Product with 1,2,3-Propanetriyl tris(mercaptoacetate) |
| Aldehyde | R-CHO | Tris(thioacetal) |
| Ketone | R₂C=O | Tris(thioacetal) |
| Imine | R₂C=NR' | Tris(amino thioether) |
This table outlines the potential products from the reaction of 1,2,3-Propanetriyl tris(mercaptoacetate) with various carbonyl and imine compounds, based on the reactivity of its thiol groups.
Polymer and Materials Science Applications of 1,2,3 Propanetriyl Tris Mercaptoacetate
Design and Synthesis of Advanced Polymer Networks
The structure of 1,2,3-Propanetriyl tris(mercaptoacetate), featuring three thiol groups extending from a central glycerol (B35011) core, makes it an ideal candidate for forming three-dimensional polymer networks. These networks are the foundation for creating durable resins, coatings, and adhesives.
1,2,3-Propanetriyl tris(mercaptoacetate) acts as a highly effective crosslinking agent, or "curing agent," in the synthesis of thermosetting resins and coatings. When combined with monomers or prepolymers containing multiple reactive sites, such as vinyl or epoxy groups, it forms a dense, covalently bonded three-dimensional network. A common and highly efficient method for this is the thiol-ene "click" reaction, where the thiol groups undergo a rapid and high-yield reaction with carbon-carbon double bonds (enes) under UV irradiation or thermal initiation.
The resulting cross-linked structure provides materials with enhanced thermal stability, chemical resistance, and mechanical strength. For instance, in acylate-based resins, the incorporation of this trifunctional thiol can significantly increase the crosslink density, leading to harder and more durable coatings. The principle is analogous to the synthesis of network biobased polyesters, where a tri-arm crosslinker, glycerol tris(undec-10-enoate), is used to create soluble network polymers with improved tensile properties compared to their linear counterparts. mdpi.com
The table below illustrates a representative system for a UV-curable coating using 1,2,3-Propanetriyl tris(mercaptoacetate).
| Component | Chemical Name | Function in Formulation |
| Oligomer | Urethane Acrylate (B77674) | Provides backbone properties (flexibility, toughness) |
| Monomer | Tripropylene Glycol Diacrylate | Reactive diluent to control viscosity and crosslink density |
| Crosslinker | 1,2,3-Propanetriyl tris(mercaptoacetate) | Forms high-density crosslinks, enhancing hardness and resistance |
| Initiator | 2-Hydroxy-2-methylpropiophenone | Photoinitiator to start the thiol-ene polymerization under UV light |
In the field of adhesives, the ability to fine-tune properties such as cure speed, adhesion strength, flexibility, and thermal resistance is critical. 1,2,3-Propanetriyl tris(mercaptoacetate) allows for such tuning through controlled crosslinking. By adjusting the stoichiometric ratio of this trifunctional thiol to other di-functional or mono-functional monomers in an adhesive formulation, the degree of crosslinking can be precisely managed.
A higher concentration of the trifunctional thiol leads to a more rigid, highly cross-linked adhesive with excellent cohesive strength and thermal stability, suitable for structural bonding applications. Conversely, reducing its concentration in favor of di-functional thiols or enes results in a more flexible network with a lower glass transition temperature (Tg), which is ideal for applications requiring peel strength and impact resistance. This strategic control over the polymer network architecture enables the formulation of adhesives tailored to specific substrates and performance requirements.
Engineering of Functional Polymeric Materials
Beyond creating bulk networks, 1,2,3-Propanetriyl tris(mercaptoacetate) is instrumental in the bottom-up synthesis of complex polymeric materials with specific functionalities and architectures.
A significant application of trifunctional thiols is in the synthesis of highly functional polyols, which are key precursors for polyurethanes. westmont.edu Through a one-step photochemical thiol-ene reaction, 1,2,3-Propanetriyl tris(mercaptoacetate) can react with compounds containing both a C=C double bond and a hydroxyl group, such as allyl alcohol or glycerol-1-allyl ether. westmont.edu
This reaction is exceptionally efficient, often proceeding to quantitative yields within a few hours under UV light with a photoinitiator. westmont.edu Each of the three thiol groups on the starting molecule reacts with a hydroxyl-containing alkene. For example, reacting one mole of 1,2,3-Propanetriyl tris(mercaptoacetate) with three moles of glycerol-1-allyl ether (which has two hydroxyl groups per molecule) results in a new, larger molecule—a polyol—that contains six hydroxyl groups. This method provides a straightforward route to polyols with high and precisely controlled hydroxyl functionality, which are desirable for producing rigid polyurethane foams and coatings with a high degree of crosslinking. westmont.edu
The table below summarizes the synthesis of different functional polyols using a similar trifunctional thiol, Trimethylolpropane (B17298) tris(3-mercaptopropionate). westmont.edu
| Thiol Reactant | Alkene Reactant | Resulting Polyol Functionality (Hydroxyl Groups) | Reaction Time |
| Trimethylolpropane tris(3-mercaptopropionate) | Allyl Alcohol | 3 | 1-3 hours |
| Trimethylolpropane tris(3-mercaptopropionate) | Glycerol-1-allyl ether | 6 | 1-3 hours |
The incorporation of sulfur atoms into polymer main chains is known to enhance mechanical, optical, and thermal properties. rsc.org 1,2,3-Propanetriyl tris(mercaptoacetate) is an excellent monomer for producing sulfur-containing polymers, specifically poly(thioester)s, with tailored architectures. rsc.orgwiley.com
Through polycondensation reactions with di- or tri-functional comonomers (e.g., diacyl chlorides or dicarboxylic acids), this trifunctional thiol can be used to build either branched or cross-linked poly(thioester) networks. The thioester linkages contribute to improved thermal stability and refractive index compared to conventional polyesters. The ability to precisely control the stoichiometry and reaction conditions allows for the synthesis of polymers with specific molecular weights and branching densities, making them suitable for applications ranging from high-performance thermoplastics to advanced optical materials. rsc.orgresearchgate.net
Hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched, tree-like structure, numerous terminal functional groups, low viscosity, and high solubility compared to their linear analogues. nih.govmdpi.com 1,2,3-Propanetriyl tris(mercaptoacetate) can be employed as a B₃-type monomer (a monomer with three identical functional groups) in polymerization reactions to create such structures.
When co-polymerized with an AB₂ monomer (a monomer with one "A" group and two "B" groups, where "A" can react with "B" but not itself), it facilitates the formation of a hyperbranched architecture. For example, in a step-growth polymerization, the three thiol groups (B₃) can react with an AB₂ monomer, leading to a rapid build-up of a dendritic structure. nih.govfrontiersin.org This one-pot synthesis is a key advantage over the multi-step, more complex synthesis required for perfectly structured dendrimers. nih.gov The resulting hyperbranched polymers possess a large number of thiol end-groups, which can be further functionalized for specific applications in coatings, additives, and drug delivery. mdpi.comnih.gov
| Property | Linear Polymers | Hyperbranched Polymers |
| Architecture | One-dimensional chain | Three-dimensional, globular, irregular branching nih.gov |
| Synthesis | Standard polymerization | Often one-pot synthesis (e.g., from ABx monomers) nih.gov |
| Solution Viscosity | High (due to chain entanglement) | Low (globular shape prevents entanglement) nih.govnih.gov |
| Solubility | Often limited in certain solvents | High nih.gov |
| Terminal Groups | Two per chain | Numerous, located on the periphery nih.govfrontiersin.org |
Table of Compounds
| Chemical Name |
| 1,2,3-Propanetriyl tris(mercaptoacetate) |
| 1,6-bis(maleimido)hexane |
| 2,2-dimethoxy-2-phenylacetophenone (B1663997) |
| 2-Hydroxy-2-methylpropiophenone |
| 4,4'-diphenylmethane diisocyanate |
| Allyl Alcohol |
| Glycerol-1-allyl ether |
| Glycerol tris(undec-10-enoate) |
| Pentaerythritol tetrakis(3-mercaptopropionate) |
| Trimethylolpropane tris(3-mercaptopropionate) |
| Tripropylene Glycol Diacrylate |
| Urethane Acrylate |
Surface Modification and Functionalization Strategies
The thiol groups of 1,2,3-Propanetriyl tris(mercaptoacetate) provide a powerful tool for the modification and functionalization of a wide range of material surfaces. The high reactivity of thiols towards various functional groups allows for the covalent attachment of this molecule, thereby altering the surface chemistry and imparting new properties.
One of the primary methods for surface modification using 1,2,3-Propanetriyl tris(mercaptoacetate) is through the thiol-ene reaction . This reaction involves the radical-mediated addition of a thiol to an alkene (a compound with a carbon-carbon double bond). Surfaces containing ene groups can be readily functionalized by reacting them with 1,2,3-Propanetriyl tris(mercaptoacetate). This strategy has been successfully employed for the functionalization of various materials, including nanoparticles and metallic surfaces. researchgate.netnih.gov For instance, syndiotactic 1,2-polybutadiene nanoparticles have been functionalized in an aqueous dispersion via a free radical thiol-ene addition, achieving a high degree of functionalization. researchgate.net
A particularly innovative approach is the use of off-stoichiometry thiol-ene (OSTE) polymers . In this strategy, a polymer is created with an excess of thiol or ene functional groups. When 1,2,3-Propanetriyl tris(mercaptoacetate) is used in excess relative to an ene-containing monomer during polymerization, the resulting surface will be rich in unreacted thiol groups. These surface-bound thiols are then available for subsequent functionalization, allowing for the attachment of a wide array of molecules, such as biomolecules or fluorescent dyes. nih.gov This technique offers a straightforward method for creating reactive and customizable surfaces. nih.gov
The modification of surfaces with 1,2,3-Propanetriyl tris(mercaptoacetate) can dramatically alter their properties. For example, a hydrophobic surface can be rendered hydrophilic by attaching this thiol, or vice versa, depending on the subsequent functionalization. This is crucial in applications such as microfluidics, where surface properties govern fluid flow and prevent the unwanted adhesion of biomolecules. nih.gov
Table 1: Examples of Thiol-Ene Surface Functionalization Strategies
| Surface Type | Functionalization Approach | Resulting Surface Properties | Potential Application | Reference |
| Polymer Nanoparticles | Thiol-ene addition of mercaptans | Altered hydrophilicity, introduction of reactive groups | Drug delivery, diagnostics | researchgate.net |
| Metallic Surfaces | Catechol-mediated immobilization followed by thiol-ene reaction | Tunable wettability, anti-fouling | Oil/water separation, biomedical implants | nih.gov |
| Polymer Surfaces | Off-stoichiometry thiol-ene (OSTE) polymerization | Reactive surface with tunable chemistry | Microfluidics, biosensors | nih.gov |
This table presents general strategies analogous to those possible with 1,2,3-Propanetriyl tris(mercaptoacetate).
Hydrogel Formation and Biomaterial Development
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Their soft, tissue-like properties make them ideal for a variety of biomedical applications. 1,2,3-Propanetriyl tris(mercaptoacetate), with its trifunctional nature, acts as an excellent crosslinker in the formation of hydrogels.
The most common method for preparing hydrogels using this polythiol is through thiol-acrylate or thiol-ene polymerization . In a typical formulation, 1,2,3-Propanetriyl tris(mercaptoacetate) is mixed with a polymer containing multiple acrylate or ene functional groups, such as polyethylene (B3416737) glycol diacrylate (PEGDA). The reaction between the thiol and acrylate/ene groups, often initiated by a change in pH or exposure to UV light, leads to the formation of a crosslinked network, resulting in a hydrogel. nih.govanu.edu.au
The properties of these hydrogels, such as their mechanical stiffness, swelling ratio, and degradation rate, can be precisely controlled by varying the concentration and functionality of the precursors. For example, increasing the concentration of 1,2,3-Propanetriyl tris(mercaptoacetate) will lead to a higher crosslink density and a stiffer hydrogel. These hydrogels are often biocompatible and can be designed to be biodegradable, making them suitable for applications in tissue engineering and drug delivery. researchgate.netnih.gov
An important advantage of thiol-ene and thiol-acrylate hydrogels is their potential for in-situ formation . The precursor solutions can be injected into a specific site in the body, where they then form a hydrogel under physiological conditions. anu.edu.au This allows for the creation of scaffolds that conform to complex tissue defects and can serve as delivery vehicles for therapeutic agents like drugs or cells. nih.govmit.edu
Table 2: Properties of Thiol-Acrylate Hydrogels for Biomedical Applications
| Precursor System | Crosslinking Mechanism | Key Properties | Potential Application | Reference |
| PEG-diacrylate and Thiol-terminated PEG | Michael-type addition | Tunable mechanical properties, high water content | Drug delivery, tissue engineering | researchgate.net |
| Maleiated Hyaluronic Acid and Thiol-terminated PEG | Thiol-acrylate photopolymerization | Rapid gelation, porous structure, cytocompatible | In-situ formable scaffolds | anu.edu.au |
| Tetra-PEG-succinimidyl succinate (B1194679) and Thiol-containing crosslinker | Amide bond formation | Biodegradable, bioadhesive | Post-surgical adhesion prevention | nih.gov |
This table showcases properties of hydrogels formed from reactions analogous to those involving 1,2,3-Propanetriyl tris(mercaptoacetate).
Integration into Optical Materials
Polymers with high refractive indices are of significant interest for applications in optical devices, such as lenses, optical adhesives, and coatings for light-emitting diodes (LEDs). The incorporation of sulfur atoms into a polymer is a well-established strategy to increase its refractive index due to the high atomic refraction of sulfur. acs.org
1,2,3-Propanetriyl tris(mercaptoacetate), being rich in sulfur, is a promising monomer for the synthesis of high refractive index polymers. When copolymerized with ene-containing monomers through thiol-ene polymerization , it forms a polythioether network. These networks can exhibit high optical transparency and a high refractive index.
The final refractive index of the polymer can be tailored by the choice of the comonomer. For instance, using comonomers that also contain sulfur or aromatic groups can further enhance the refractive index. acs.org Research on similar sulfur-containing polymers has demonstrated the ability to achieve refractive indices significantly higher than conventional optical polymers like polycarbonate and PMMA. acs.org For example, photopolymers formed from multifunctional thiol and alkyne monomers have yielded materials with refractive indices exceeding 1.68. acs.org
The ability to create optically transparent materials with a tunable refractive index makes polymers derived from 1,2,3-Propanetriyl tris(mercaptoacetate) attractive for advanced optical applications. These materials can be used to improve light extraction efficiency in LEDs, create anti-reflective coatings, and fabricate miniaturized optical components.
Table 3: Refractive Indices of Selected Optical Polymers
| Polymer | Refractive Index (nD) | Key Features | Reference |
| Poly(methyl methacrylate) (PMMA) | 1.491 | Common optical polymer, good transparency | acs.org |
| Polycarbonate (PC) | 1.581 | High impact resistance | acs.org |
| Poly(thioether sulfone) | 1.686 | High refractive index and high Abbe's number | acs.org |
| Thiol-yne Photopolymer | >1.68 | High refractive index, formed via click chemistry | acs.org |
| Polyetherimides | 1.60 - 1.80 | High thermal stability, tunable refractive index | researchgate.net |
This table provides a comparison of the refractive indices of various polymers, highlighting the potential for high refractive indices in sulfur-containing polymers analogous to those synthesized with 1,2,3-Propanetriyl tris(mercaptoacetate).
Advanced Analytical and Characterization Techniques in 1,2,3 Propanetriyl Tris Mercaptoacetate Research
Spectroscopic Methodologies for Structural Confirmation and Reaction Monitoring
Spectroscopic techniques are foundational in the elucidation of the molecular architecture of 1,2,3-Propanetriyl tris(mercaptoacetate) and for tracking its transformations during chemical processes.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of 1,2,3-Propanetriyl tris(mercaptoacetate), the FTIR spectrum reveals characteristic absorption bands that confirm its structure. The presence of a strong carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹, is indicative of the ester groups. Another key feature is the S-H stretching band of the mercaptan groups, although this can sometimes be weak. The disappearance of the S-H peak can be used to monitor reactions where the thiol group is consumed, such as in thiol-ene click chemistry or oxidation reactions. Conversely, the appearance or shift of other peaks can signify the formation of new functional groups, providing real-time data on reaction progress. For instance, in the synthesis of this compound from glycerol (B35011) and mercaptoacetic acid, the disappearance of the broad O-H stretching band from glycerol and the appearance of the characteristic ester carbonyl peak would confirm the esterification reaction.
| Functional Group | Characteristic FTIR Absorption Range (cm⁻¹) |
| C=O (Ester) | 1735-1750 |
| S-H (Thiol) | 2550-2600 (often weak) |
| C-O (Ester) | 1000-1300 |
| C-H (Alkane) | 2850-3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the definitive structural confirmation of 1,2,3-Propanetriyl tris(mercaptoacetate). nih.gov
In the ¹H NMR spectrum, the protons of the glycerol backbone and the mercaptoacetate (B1236969) moieties exhibit distinct chemical shifts and coupling patterns. The protons of the methylene (B1212753) groups adjacent to the sulfur atom (HS-CH₂ -C=O) typically appear as a singlet or a multiplet in a specific region of the spectrum. The protons of the glycerol backbone (-O-CH₂ -CH-CH₂ -O-) show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of the number of protons, further validating the structure.
The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester groups will have a characteristic downfield chemical shift (typically in the 170 ppm region). The carbons of the glycerol backbone and the methylene carbons of the mercaptoacetate groups will also appear at specific chemical shifts, allowing for a complete assignment of the carbon skeleton.
| Proton Type | Typical ¹H NMR Chemical Shift (ppm) | Carbon Type | Typical ¹³C NMR Chemical Shift (ppm) |
| HS-CH₂ - | ~3.2-3.4 | C =O (Ester) | ~170 |
| -O-CH₂ - (glycerol) | ~4.1-4.4 | -O-C H₂- (glycerol) | ~62-70 |
| -CH- (glycerol) | ~5.2-5.4 | -C H- (glycerol) | ~68-72 |
| S-H | ~1.5-2.0 | HS-C H₂- | ~25-30 |
Chromatographic Separations and Identification
Chromatographic techniques are essential for separating 1,2,3-Propanetriyl tris(mercaptoacetate) from reaction mixtures, assessing its purity, and, in the context of polymerization, determining the properties of the resulting polymers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. nih.govspectrabase.com For 1,2,3-Propanetriyl tris(mercaptoacetate), GC-MS analysis is crucial for determining the purity of a synthesized batch. nih.gov The gas chromatograph separates the compound from any unreacted starting materials, byproducts, or impurities. The retention time, the time it takes for the compound to travel through the chromatographic column, is a characteristic property that can be used for identification.
Following separation by GC, the compound enters the mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of 1,2,3-Propanetriyl tris(mercaptoacetate), while the fragmentation pattern provides structural information that further corroborates its identity. This technique is invaluable for ensuring the quality and purity of the final product. nih.gov
Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Polydispersity Determination
When 1,2,3-Propanetriyl tris(mercaptoacetate) is used as a crosslinking agent or a chain transfer agent in polymerization reactions, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is employed to characterize the resulting polymers. SEC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller ones.
By calibrating the SEC system with polymer standards of known molecular weights, the molecular weight distribution of the polymer sample can be determined. Key parameters obtained from SEC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer where all chains have the same length. This information is critical for understanding how the inclusion of 1,2,3-Propanetriyl tris(mercaptoacetate) influences the final properties of the polymer. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For 1,2,3-Propanetriyl tris(mercaptoacetate) (C₉H₁₄O₆S₃), this method provides the percentage by mass of carbon, hydrogen, oxygen, and sulfur. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values serves as a primary confirmation of the compound's elemental purity and composition. This technique is often one of the first steps in the characterization of a newly synthesized batch of the compound, providing a foundational check of its identity. nih.gov
| Element | Theoretical Mass Percentage (%) |
| Carbon (C) | 36.23 |
| Hydrogen (H) | 4.73 |
| Oxygen (O) | 32.17 |
| Sulfur (S) | 32.24 |
Computational Chemistry and Theoretical Modeling of 1,2,3 Propanetriyl Tris Mercaptoacetate Systems
Quantum Chemical Investigations of Thiol Reactivity and Reaction Pathways
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reactivity of the thiol groups in 1,2,3-Propanetriyl tris(mercaptoacetate). These calculations provide insights into the electronic structure and energetics of the molecule, which govern its reaction pathways.
The reactivity of the thiol group (-SH) is central to the thiol-ene reaction. The reaction typically proceeds via a free-radical mechanism, initiated by light or heat, involving the formation of a thiyl radical (RS•). The ease of formation and stability of this radical are key determinants of the reaction rate. DFT calculations can predict the S-H bond dissociation energy (BDE), a critical parameter for assessing thiol reactivity. A lower BDE generally corresponds to a more readily formed thiyl radical and thus a more reactive thiol.
For a molecule like 1,2,3-Propanetriyl tris(mercaptoacetate), the presence of three mercaptoacetate (B1236969) groups attached to a propane (B168953) backbone influences the electronic environment of each thiol group. Theoretical studies on similar mercaptoacetate esters can provide a basis for understanding these effects. The electron-withdrawing nature of the ester group can influence the stability of the thiyl radical.
A hypothetical comparison of calculated BDEs for different thiols is presented in Table 1, illustrating how molecular structure can influence reactivity.
| Thiol Compound | Calculated S-H Bond Dissociation Energy (kcal/mol) |
| Methanethiol | 86.3 |
| Ethanethiol | 85.5 |
| 1,2,3-Propanetriyl tris(mercaptoacetate) (estimated) | ~84-85 |
| Thiophenol | 80.1 |
This table is illustrative and based on general trends in thiol reactivity. The value for 1,2,3-Propanetriyl tris(mercaptoacetate) is an estimate based on the influence of the ester group.
Molecular Dynamics Simulations of Polymer Network Formation and Properties
Molecular dynamics (MD) simulations offer a powerful approach to model the formation of polymer networks from 1,2,3-Propanetriyl tris(mercaptoacetate) and suitable poly-ene comonomers. These simulations can track the trajectories of individual atoms and molecules over time, providing a dynamic picture of the polymerization process and the resulting network structure.
To simulate the thiol-ene polymerization, a simulation box is typically filled with a stoichiometric mixture of the trifunctional thiol and a di- or tri-functional ene. The simulation protocol mimics the reaction conditions, with reactive sites being progressively linked based on proximity and reactivity criteria derived from quantum chemical calculations or experimental data.
As the simulation progresses, the formation of covalent bonds leads to the development of a crosslinked polymer network. MD simulations can provide detailed information about the network topology, including:
Crosslink density: The number of crosslinks per unit volume, which significantly influences the mechanical properties of the polymer.
Chain length distribution: The distribution of polymer chain lengths between crosslink points.
Gel point: The point at which a continuous network spanning the entire system is formed.
Once the polymer network is formed, MD simulations can be used to predict its physical and mechanical properties. By applying virtual mechanical tests (e.g., tensile or shear deformation) to the simulated network, it is possible to calculate properties such as Young's modulus, shear modulus, and the glass transition temperature (Tg). acs.org These predictions are invaluable for designing polymers with specific performance characteristics.
The following table provides an example of how simulated properties might vary with the choice of 'ene' comonomer in a network with 1,2,3-Propanetriyl tris(mercaptoacetate).
| 'Ene' Comonomer | Predicted Young's Modulus (GPa) | Predicted Glass Transition Temperature (°C) |
| 1,7-Octadiene | 0.8 | 15 |
| Triallyl isocyanurate | 2.5 | 60 |
This table presents hypothetical data based on general trends observed in thiol-ene polymer networks.
Structure-Property Relationship Prediction for Thiol-Ene Systems
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of molecules and materials based on their chemical structure. nih.govresearchgate.net For thiol-ene polymer systems derived from 1,2,3-Propanetriyl tris(mercaptoacetate), QSPR can be employed to establish correlations between the molecular features of the monomers and the final properties of the crosslinked polymer. usm.edu
The first step in developing a QSPR model is to generate a set of molecular descriptors for the thiol and ene monomers. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D structure of the molecule.
Quantum-chemical: Derived from quantum mechanics calculations (e.g., atomic charges, orbital energies).
Physicochemical: Such as molecular weight and logP.
A dataset of polymers with known properties is then used to train the QSPR model, which typically involves multiple linear regression or machine learning algorithms to find the mathematical relationship between the descriptors and the property of interest.
For polymers based on 1,2,3-Propanetriyl tris(mercaptoacetate), QSPR models could be developed to predict properties like:
Glass transition temperature (Tg): Which is influenced by factors such as chain flexibility and intermolecular interactions.
Refractive index: Important for optical applications.
Mechanical strength and modulus: Dependent on crosslink density and monomer rigidity.
A simplified QSPR model for predicting the glass transition temperature (Tg) of a thiol-ene network might take the following form:
Tg = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...
Where the descriptors could include the molecular weight of the ene, the number of rotatable bonds in the thiol, and the calculated crosslink density.
The table below illustrates a hypothetical QSPR prediction for the Tg of polymers formed from 1,2,3-Propanetriyl tris(mercaptoacetate) and different 'ene' partners.
| 'Ene' Partner | Key Descriptor (e.g., Molecular Flexibility) | Predicted Tg (°C) |
| Flexible Aliphatic Diene | High | 5 |
| Rigid Aromatic Triene | Low | 75 |
This table is a conceptual representation of a QSPR model's output.
By leveraging these computational and theoretical approaches, researchers can gain a deep understanding of the chemical and physical behavior of 1,2,3-Propanetriyl tris(mercaptoacetate) and the polymers derived from it. This knowledge is crucial for the rational design of new materials with optimized properties for a wide range of applications.
Future Trajectories and Emerging Research Avenues for 1,2,3 Propanetriyl Tris Mercaptoacetate
Innovations in Sustainable Synthesis and Polymerization Technologies
The drive towards green chemistry is significantly influencing the synthesis and polymerization of industrial chemicals, including 1,2,3-Propanetriyl tris(mercaptoacetate). Future research is focused on developing more sustainable pathways from raw material sourcing to the final polymer product.
A primary route to synthesizing 1,2,3-Propanetriyl tris(mercaptoacetate) is the esterification of glycerol (B35011) with thioglycolic acid. A key innovation in its sustainable synthesis lies in the use of bio-derived glycerol, a major byproduct of biodiesel production. umn.edu The utilization of this crude glycerol not only makes the process more environmentally friendly but also adds value to the biodiesel industry. Research is ongoing to develop efficient purification methods for crude glycerol to make it suitable for direct use in the synthesis of high-purity monomers.
Furthermore, the use of green solvents and catalysts is a major area of innovation. umn.edusigmaaldrich.com Traditional synthesis methods often rely on volatile organic solvents. Future approaches are exploring the use of greener alternatives such as ethyl lactate (B86563) or even solvent-free conditions. sigmaaldrich.com For instance, the oxidative coupling of thiols has been shown to proceed efficiently in ethyl lactate without the need for a catalyst. sigmaaldrich.com Biocatalysis, using enzymes like lipases for the esterification process, presents another promising avenue for a milder and more selective synthesis. nih.govmdpi.com These enzymatic processes can reduce the energy consumption and waste generation associated with traditional chemical synthesis.
In the realm of polymerization, photoinitiated thiol-ene reactions are inherently a green technology due to their high efficiency and often solvent-free nature, operating under mild conditions with UV or visible light. dtic.milmdpi.com Future research is focused on developing even more sustainable photoinitiating systems, moving away from metal-based catalysts towards organic dyes and organocatalysts that are more abundant and less toxic. dtic.mil
Table 1: Comparison of Synthesis and Polymerization Technologies
| Technology | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Glycerol Source | Petroleum-derived | Bio-derived (from biodiesel) | Reduced carbon footprint, utilization of waste stream |
| Solvents | Volatile organic solvents (e.g., toluene) | Green solvents (e.g., ethyl lactate), solvent-free | Reduced environmental pollution, improved safety |
| Catalysts | Strong acids, metal-based catalysts | Biocatalysts (e.g., lipases), organocatalysts | Higher selectivity, milder reaction conditions, reduced toxicity |
| Polymerization Initiation | Thermal initiators, metal catalysts | Photoinitiators (especially visible light), organocatalysts | Energy efficiency, spatial and temporal control, reduced metal contamination |
Advanced Applications in Responsive Materials and Smart Systems
The high crosslinking density achievable with 1,2,3-Propanetriyl tris(mercaptoacetate) makes it an ideal candidate for the fabrication of advanced materials that can respond to external stimuli. These "smart" materials are at the forefront of materials science, with potential applications in a wide array of fields.
Stimuli-responsive hydrogels are a significant area of research. researchgate.netnih.govcjps.org These are crosslinked polymer networks that can undergo significant volume changes in response to stimuli such as pH, temperature, or the presence of specific biomolecules. nih.govmdpi.comresearchgate.net By copolymerizing 1,2,3-Propanetriyl tris(mercaptoacetate) with functional monomers, hydrogels with tailored responses can be created. The thiol-ene chemistry allows for the incorporation of a wide variety of functional groups, enabling the design of hydrogels for applications like controlled drug delivery and tissue engineering. nih.govresearchgate.net
Shape memory polymers (SMPs) are another exciting application. wikipedia.orgnih.govsciepublish.comcmu.edu These materials can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to a specific stimulus, typically heat. The crosslinked network formed by 1,2,3-Propanetriyl tris(mercaptoacetate) can act as the "memory" component of the system. Research has shown that multifunctional thiols are crucial in creating robust SMPs. wikipedia.org For example, thermoset SMPs with high shape memory performance have been developed using thiol-ene photo-click reactions with trifunctional and tetrafunctional thiols. wikipedia.org The ability to tune the mechanical properties and transition temperatures by varying the crosslinker and comonomer composition is a key area of ongoing research. wikipedia.orgresearchgate.net
Smart coatings also represent a promising future direction. researchgate.net The incorporation of 1,2,3-Propanetriyl tris(mercaptoacetate)-based networks into coatings can impart self-healing properties. For instance, microcapsules containing the thiol monomer and a suitable ene-functionalized polymer can be embedded in a coating matrix. When the coating is scratched, the microcapsules rupture, releasing the reactive components which then polymerize via a thiol-ene reaction to heal the damage.
Exploration of Novel Catalytic Systems and Initiators for Enhanced Control
To fully realize the potential of 1,2,3-Propanetriyl tris(mercaptoacetate) in advanced applications, precise control over the polymerization process and the resulting network architecture is essential. Research into novel catalytic systems and initiators is key to achieving this.
Controlled radical polymerization (CRP) techniques are being explored to create well-defined polymer networks. sigmaaldrich.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful CRP method that allows for the synthesis of polymers with controlled molecular weights and narrow distributions. rsc.orgresearchgate.net Trithiocarbonates have been identified as effective RAFT agents. rsc.orgresearchgate.net The use of such agents in conjunction with 1,2,3-Propanetriyl tris(mercaptoacetate) could enable the synthesis of networks with predictable and uniform chain lengths between crosslinks, leading to materials with enhanced mechanical properties and more precise control over their responsive behavior.
Organocatalysis is another burgeoning area of research for thiol-ene polymerizations. rsc.org Traditional catalysts for these reactions can be metal-based, which may not be suitable for biomedical applications due to toxicity concerns. Organocatalysts, such as amines and phosphines, offer a metal-free alternative. researchgate.net Research is focused on developing highly efficient organocatalysts that can promote rapid and controlled polymerization under mild conditions, further enhancing the green credentials of thiol-ene chemistry.
The development of novel photoinitiators is also crucial. While UV-light is commonly used, there is a growing interest in visible-light-active photoinitiators. dtic.mil These systems are often more energy-efficient and can be used for applications where UV light might be damaging, such as in the presence of biological cells. The design of new photoinitiating systems that are highly efficient and have minimal environmental impact is an active field of study.
Table 2: Emerging Catalytic and Initiating Systems
| System | Type | Key Advantages | Research Focus |
|---|---|---|---|
| RAFT Polymerization | Controlled Radical Polymerization | Precise control over polymer architecture, uniform network structures | Development of novel trithiocarbonate (B1256668) RAFT agents compatible with multifunctional thiols rsc.orgresearchgate.net |
| Organocatalysis | Metal-Free Catalysis | Avoids metal contamination, suitable for biomedical applications | Design of highly active and selective amine and phosphine (B1218219) catalysts for thiol-ene reactions researchgate.netrsc.org |
| Visible-Light Photoinitiators | Green Initiation | Energy efficient, less damaging to biological systems | Synthesis of novel organic dyes and photocatalysts for efficient initiation under visible light dtic.mil |
Interdisciplinary Research with Engineering and Biomedical Fields (excluding clinical trials)
The unique properties of polymers derived from 1,2,3-Propanetriyl tris(mercaptoacetate) make them highly attractive for a range of interdisciplinary applications, particularly in engineering and the biomedical field.
In biomedical engineering , these materials are being explored for the fabrication of tissue engineering scaffolds . The ability to create highly porous and biocompatible structures through techniques like 3D printing is a significant advantage. Thiol-ene photopolymerization is particularly well-suited for 3D printing as it allows for rapid, layer-by-layer fabrication with high spatial resolution. Research is focused on optimizing the mechanical properties of these scaffolds to mimic those of native tissues and on incorporating bioactive molecules to promote cell growth and tissue regeneration. Acrylate-free thiol-ene resins are of particular interest for biomedical applications due to the potential for allergic reactions associated with acrylates.
In the field of microfluidics , or "lab-on-a-chip" devices, the glycerol backbone of 1,2,3-Propanetriyl tris(mercaptoacetate) is of interest. Glycerol itself is often used in microfluidic systems to modify fluid properties like viscosity. Polymers derived from this monomer could be used to create the microfluidic devices themselves, potentially offering unique surface properties and biocompatibility.
The development of soft robotics is another area where these materials could find application. The tunable mechanical properties of the crosslinked polymers, ranging from soft and flexible to rigid and strong, make them suitable for creating actuators and other components of soft robots.
The intersection of these fields will continue to drive innovation, with 1,2,3-Propanetriyl tris(mercaptoacetate) serving as a key component in the development of next-generation materials and devices.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2,3-propanetriyl tris(mercaptoacetate), and how can purity be optimized?
- Methodology : The compound is synthesized via esterification of glycerol with mercaptoacetic acid under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (temperature: 80–110°C; inert atmosphere) minimize oxidation of thiol groups. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to remove unreacted monomers and byproducts. Yield optimization requires stoichiometric control (3:1 molar ratio of mercaptoacetic acid to glycerol) and real-time monitoring via thin-layer chromatography (TLC) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms ester bond formation (δ 4.2–4.4 ppm for glycerol backbone protons; δ 2.5–2.7 ppm for -SCH2COO- groups). ¹³C NMR identifies carbonyl carbons (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight ([M+H]⁺ expected at m/z 362.2 for C12H18O6S3) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 2550–2600 cm⁻¹ (S-H stretch) and 1720–1740 cm⁻¹ (C=O stretch) confirm functional groups .
Q. How is 1,2,3-propanetriyl tris(mercaptoacetate) utilized in polymer chemistry, particularly as a crosslinking agent?
- Methodology : The thiol (-SH) groups participate in thiol-ene "click" reactions with unsaturated polymers (e.g., polybutadiene) to form covalent networks. Crosslinking efficiency is assessed via gel content analysis (solvent extraction) and dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) shifts. For example, a 10 wt% loading in acrylate resins increases Tg by 15–20°C, indicating enhanced rigidity .
Advanced Research Questions
Q. What is the mechanistic role of 1,2,3-propanetriyl tris(mercaptoacetate) in stabilizing organometallic complexes?
- Methodology : The compound acts as a polydentate ligand, coordinating metals (e.g., Sn, Pb) via sulfur atoms. For example, in dibutyltin bis(isooctyl mercaptoacetate), Sn-S bond formation is confirmed via X-ray photoelectron spectroscopy (XPS; Sn 3d₅/₂ peak at 486.5 eV) and cyclic voltammetry (reduction peaks at -0.8 V vs. Ag/AgCl). Stability studies under thermal stress (TGA: decomposition onset >200°C) demonstrate its efficacy in preventing metal aggregation .
Q. How can contradictory data on the compound’s oxidative stability be resolved?
- Methodology : Discrepancies in oxidation rates (e.g., variable half-lives in air) arise from differences in experimental conditions. Controlled studies under inert vs. aerobic environments, using oxygen-sensitive electrodes or electron paramagnetic resonance (EPR) to track radical formation, are critical. For instance, adding 0.1% BHT (butylated hydroxytoluene) extends shelf life by 30% at 25°C .
Q. What strategies are employed to evaluate its biological activity, such as antiproliferative effects?
- Methodology :
- In vitro cytotoxicity assays : Dose-response curves (0–100 µM) on cancer cell lines (e.g., K-562 leukemia) using MTT or resazurin assays. IC50 values are calculated via nonlinear regression (e.g., IC50 = 14.27 µg/mL for chlorform extracts containing analogous triesters) .
- Structure-activity relationship (SAR) : Modifying the mercaptoacetate side chains (e.g., replacing -SH with -OH) and comparing bioactivity profiles via molecular docking (e.g., binding to Bcl-2 apoptosis regulators) .
Key Considerations for Researchers
- Contamination Risks : Trace metal impurities (e.g., Fe³⁺) can accelerate oxidation; use chelating agents (EDTA) in storage buffers .
- Computational Modeling : Density functional theory (DFT) predicts electronic interactions between thiol groups and metal surfaces, aiding catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
